molecular formula C12H16N2O2 B13064518 5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B13064518
M. Wt: 220.27 g/mol
InChI Key: DLHQXAWITOMAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is a compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosgene or triphosgene, to form the oxazolidinone ring. The reaction conditions often include solvents like dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties, particularly against Gram-positive bacteria.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent elongation of the peptide chain. This action results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.

Uniqueness

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the aminoethyl side chain and the 4-methylphenyl group, which contribute to its distinct chemical and biological properties. These features may offer advantages in terms of selectivity and potency compared to other oxazolidinones.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(2-aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-9-2-4-10(5-3-9)14-8-11(6-7-13)16-12(14)15/h2-5,11H,6-8,13H2,1H3

InChI Key

DLHQXAWITOMAPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CCN

Origin of Product

United States

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